Heptabromodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3-dibromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-2-1-3-5(6(4)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLNZDNOSSGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
2.6 @ 20 °C | |
| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |
| Record name | HEPTABROMODIPHENYL ETHERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
446255-20-5, 68928-80-3 | |
| Record name | 2,2',3,3',4,5,6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis-, heptabromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl ether, heptabromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,5,6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7XAX4OX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEPTABROMODIPHENYL ETHERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70-150 °C (decomposition) | |
| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |
| Record name | HEPTABROMODIPHENYL ETHERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Occurrence, Distribution, and Fluxes of Heptabromodiphenyl Ether
Global and Regional Spatial Distribution Patterns
The spatial distribution of heptabromodiphenyl ether is widespread, with detection in industrial, urban, rural, and even remote environments. Its presence is closely linked to the production, use, and disposal of products containing the OctaBDE commercial mixture.
This compound is released into the atmosphere from various sources, including manufacturing processes, volatilization from consumer products, and recycling and disposal activities. Due to its low vapor pressure, this compound in the atmosphere is expected to exist predominantly in the particulate phase. nih.gov This association with atmospheric particles facilitates its removal from the air through wet and dry deposition. nih.gov
The estimated atmospheric half-life for the vapor-phase reaction of this compound with hydroxyl radicals is approximately 53 days. Despite its tendency to associate with particles, it is subject to long-range atmospheric transport, leading to its presence in regions far from its original sources. osti.gov For instance, BDE-183, a primary constituent of the OctaBDE formulation, has been detected in 12% of passive air samples from a global network, with concentrations ranging from less than 0.01 to 2.4 picograms per cubic meter (pg/m³). acs.org Studies across urban-rural transects have shown a decrease in atmospheric concentrations with increasing distance from city centers, indicating urban areas as a source of these compounds to the surrounding environment. nih.gov
Atmospheric Concentrations of this compound (BDE-183)
| Location Type | Concentration Range (pg/m³) | Reference |
|---|---|---|
| Global Background/Rural/Urban | <0.01 - 2.4 | acs.org |
Due to its hydrophobic nature, this compound tends to partition from water into sediment and biota. In aquatic environments, sediments are considered a major sink for highly hydrophobic PBDEs.
In freshwater ecosystems, this compound congeners have been detected in both sediment and various aquatic species. A study in the Yangtze River Delta found BDE-183 in all 23 aquatic species sampled, with total PBDE concentrations in biota ranging from 2.36 to 85.81 nanograms per gram lipid weight (ng/g lw). nih.gov In the same study, the total concentration of eight PBDE congeners, including BDE-183, in sediment samples ranged from 2.70 to 5.95 ng/g Total Organic Carbon (TOC). nih.gov
In marine environments, sediments also act as a reservoir for this compound. Studies in the Scheldt Estuary found BDE-183 present in sediments, although often at lower concentrations than the more prevalent BDE-209. rsc.org However, BDE-183 was not quantifiable in biota from the same locations, suggesting differences in bioaccumulation potential among congeners. rsc.org In the Pacific abyssal plain, a remote marine environment, total PBDE concentrations in sediment ranged from 5.1 to 297.3 picograms per gram dry weight (pg/g dw). hw.ac.uk
This compound (BDE-183) Concentrations in Aquatic Systems
| Matrix | Location | Concentration Range | Reference |
|---|---|---|---|
| Freshwater Biota (Various Species) | Yangtze River Delta, China | 2.36 - 85.81 ng/g lw (for Σ8PBDEs) | nih.gov |
| Freshwater Sediment | Yangtze River Delta, China | 2.70 - 5.95 ng/g TOC (for Σ8PBDEs) | nih.gov |
| Marine Sediment | Scheldt Estuary, Belgium | Present but not always quantifiable | rsc.org |
| Deep-Sea Sediment | Pacific Abyssal Plain | 5.1 - 297.3 pg/g dw (for ΣPBDEs) | hw.ac.uk |
| Marine Zooplankton | Gaoping Waters, Taiwan | Not Detected - 1415 ng/g dw (for Σ11PBDEs) | mdpi.com |
In terrestrial environments, soil acts as a significant reservoir for this compound due to its low mobility. nih.gov Contamination of soil can occur through atmospheric deposition and the application of sewage sludge. This compound has been detected in sewage sludge, with concentrations up to 0.46 ng/g reported in Germany. nih.gov
Soil concentrations of PBDEs, including this compound, are generally higher in industrialized and urban areas. A study of soils across five Asian countries found that PBDE concentrations decreased in the order of urban > rural > background sites. acs.org In a heavily industrialized area in Turkey, the sum of seven PBDE congeners in soil ranged from 0.70 to 203 micrograms per kilogram (µg/kg) dry weight. nih.gov The congener profile was dominated by BDE-209, but other congeners, including those found in the OctaBDE mixture, were also present.
This compound Concentrations in Terrestrial Systems
| Matrix | Location | Concentration Range | Reference |
|---|---|---|---|
| Sewage Sludge | Germany | Not Detected - 0.46 ng/g | nih.gov |
| Soil (Industrial Area) | Kocaeli, Turkey | 0.70 - 203 µg/kg dw (for Σ7PBDEs) | nih.gov |
| Soil (Urban) | Asia (Japan, China, S. Korea, India, Vietnam) | Higher than rural and background sites | acs.org |
Indoor environments are significant sources of human exposure to this compound. It is released from a variety of consumer products where it is used as a flame retardant, such as electronic equipment and furniture containing polyurethane foam. It then accumulates in indoor dust.
Concentrations of PBDEs in indoor dust are often found to be orders of magnitude higher than in outdoor soil. The congener profile in indoor dust often reflects the commercial mixtures used in consumer products. While BDE-209 is frequently the most abundant congener, congeners from the OctaBDE mixture, like BDE-183, are also prevalent. For example, a study in Nigeria found BDE-183 to be one of the most prominent congeners in indoor dust. researchgate.net In North America, where the use of the PentaBDE and OctaBDE mixtures was historically high, elevated levels of their constituent congeners are found in dust. nih.govvu.nl
This compound (BDE-183) Concentrations in Indoor Dust
| Region | Microenvironment | Reported Findings | Reference |
|---|---|---|---|
| Nigeria | Homes, Offices, Schools, Cars | BDE-183 was a prominent congener. | researchgate.net |
| North America | Homes | Concentrations of congeners from Penta- and OctaBDE mixtures are typically higher than in Europe. | vu.nl |
| Brazil | Homes | BDE-183 detected, with higher concentrations in more urbanized areas. | researchgate.net |
| Vietnam | Factories, Offices, Homes | BDE-183 detected, part of Σ8PBDEs ranging from 25-510 ng/g. | researchgate.net |
The detection of this compound in polar regions provides strong evidence of its capacity for long-range atmospheric transport. It has been found in various environmental matrices in both the Arctic and Antarctic.
In the Arctic, BDE-183 has been detected in high-volume air samples. researchgate.net It has also been found in the biota of the region, including polar bears, seals, and whales. researchgate.net
In Antarctica, a region far from any direct industrial sources, this compound congeners have also been measured. Air sampling at two Antarctic research stations detected BDE-183, although it was found in less than 50% of samples at Troll station. mdpi.com The presence of these compounds in such a remote environment underscores their global distribution via atmospheric pathways. A review of studies from 2004 to 2016 confirmed the presence of PBDEs in both the biotic and abiotic compartments of the Antarctic environment. acs.org
Temporal Trends and Long-Term Monitoring Studies
Monitoring studies have been crucial in understanding the historical contamination patterns of this compound and the effectiveness of regulatory actions. Following restrictions and voluntary phase-outs of the commercial OctaBDE mixture in many parts of the world, a general decline in the environmental concentrations of its constituent congeners, including this compound, has been observed in some regions.
For instance, a study of sewage sludge in Sweden from 2004 to 2010 reported a decrease of approximately 20% each year in the concentration of BDE-183. In contrast, concentrations of BDE-209 (from the DecaBDE mixture) increased over the same period. In herring gull eggs from the German Baltic Sea coast, a decline in c-octaBDE congeners (including BDE-183) was observed after 2002, although the trend was not statistically significant. pjoes.com
Sediment cores provide a valuable historical record of contamination. Studies of radiometrically dated sediment cores from English lakes show that concentrations of PBDEs increased towards the present. nih.gov However, in some locations, the peak concentrations of certain PBDEs are found in sediment layers corresponding to earlier years, suggesting a leveling off or decline in recent inputs. ucl.ac.uk In China, sediment cores from various water bodies also showed an increasing trend of total PBDEs from the bottom to the upper layers, followed by a decrease in the most recent layers, potentially reflecting stricter environmental policies. nih.gov
Conversely, in Antarctica, a 2018 study on biota suggested that there was no indication of PBDEs decreasing, with some samples showing increasing trends over time. researchgate.net This may be due to the time lag associated with long-range transport and the continued release from the large global reservoir of products containing these chemicals.
Historical Accumulation in Sediment Cores
The analysis of sediment cores provides a valuable historical record of environmental pollution. For this compound and other polybrominated diphenyl ethers (PBDEs), these analyses reveal trends in their deposition and accumulation over time. Studies of dated sediment cores from various aquatic systems show a general pattern of increasing concentrations from deeper, older layers to the more recent surface layers. nih.govresearchgate.net This trend corresponds with the increased production and use of commercial PBDE mixtures, including those containing this compound, from the 1970s onwards.
In an estuary in Sydney, Australia, sediment cores collected showed a significant rise in the concentrations of various PBDEs between 1980 and 2014. nih.gov Specifically, congeners representative of the commercial Octa-BDE mixture, which includes heptabromodiphenyl ethers, were found at their highest concentrations in the surficial sediments. nih.gov Similarly, a dated sediment core from East Africa showed that concentrations of the sum of 25 PBDEs (∑25PBDEs) increased from the 1970s and saw another rise from the 2000s, with the highest concentration in the surface layer. frontiersin.org
While many studies focus on the more dominant BDE-209 congener, the historical trends of other PBDEs, including those in the this compound group, generally follow a similar increasing pattern until the implementation of regulations and voluntary phase-outs in many countries. However, the continued presence of high concentrations in surficial sediments suggests that these compounds persist in the environment and that there may be ongoing sources of contamination. nih.govnih.gov
Table 1: Historical Trends of PBDE Concentrations in Sediment Cores
| Location | Period | Key Findings |
| Sydney Estuary, Australia | 1980-2014 | Large increases in concentrations of all PBDEs, including those from Octa-BDE mixtures. nih.gov |
| East Africa | 1970s-Present | Concentrations increased from the 1970s, with a further increase from the 2000s. frontiersin.org |
| Western Europe | ~1950-Present | Increasing concentrations of PBDEs from the mid-20th century onwards. |
| English Lakes | ~1950-Present | Records show increasing concentrations of PBDEs corresponding with industrial production. frontiersin.org |
Trends in Air and Water Monitoring Networks
Monitoring networks for air and water have been crucial in understanding the transport and fate of this compound and other PBDEs. These compounds can travel long distances in the atmosphere, leading to their presence in remote areas far from their original sources. nih.gov
In the atmosphere, PBDEs exist in both the gas and particle phases. nih.gov Monitoring studies have shown seasonal variations in their atmospheric concentrations. For instance, in the atmosphere over the Yangtze River Estuary, particle-phase PBDE concentrations were highest in the winter and lowest in the summer, with a reverse trend observed for the gas phase. nih.gov
Water monitoring has detected PBDEs in various aquatic environments. A study in Izmir Bay, Turkey, found that total dissolved-phase concentrations of several PBDEs were higher in the summer than in the winter. nih.gov The presence of these compounds in surface waters is significantly influenced by atmospheric deposition. nih.gov
The Stockholm Convention on Persistent Organic Pollutants has listed tetrabromodiphenyl ether, pentabromodiphenyl ether, hexabromodiphenyl ether, and this compound as target chemicals for monitoring and control, highlighting the global concern over their presence in the environment. env.go.jp
Temporal Shifts in Biota Concentrations
This compound and other PBDEs are lipophilic, meaning they accumulate in the fatty tissues of living organisms. nih.govusda.gov This leads to biomagnification, where concentrations increase at higher trophic levels of the food web. usda.gov
Temporal trend studies in various animal species have generally shown increasing concentrations of PBDEs over time, although some recent studies suggest a leveling off or decline in certain regions, likely due to regulations. researchgate.net In the Canadian Arctic, temporal trends of tetra- to hepta-BDEs in biota have shown increasing concentrations or a tendency to level off. researchgate.net
A study on ducks from an e-waste recycling site in China revealed that while PBDE concentrations in most tissues fluctuated with exposure levels, the concentrations in fat tissue increased steadily over time. nih.gov This was particularly true for higher brominated congeners like BDE-183, a this compound. nih.gov This suggests that these compounds are persistent and bioaccumulative.
In fish from the Cinca River in Spain, PBDE concentrations were found to be correlated with the length of the fish, indicating bioaccumulation over the lifespan of the organism. nih.gov The detection of 17 different PBDE congeners in fish, compared to only 8 in the sediment of the same river, highlights the high bioavailability of these compounds. nih.gov
Table 2: Temporal Trends of PBDEs in Biota
| Location/Organism | Time Period | Key Findings |
| Canadian Arctic Marine Biota | Not Specified | Increasing concentrations or leveling off of tetra- to hepta-BDEs. researchgate.net |
| Ducks (Anas domestica Linnaeus) - China | 2008-2009 | ∑PBDE concentrations in fat tissue increased successively with time, particularly for higher brominated congeners. nih.gov |
| Polar Bears (Ursus maritimus) - Hudson Bay | 1991-2007 | Examination of temporal trends of PBDEs in adipose tissue. researchgate.net |
| Fish (Barbus graellsi) - Spain | Not Specified | PBDE concentrations correlated with fish length, indicating bioaccumulation. nih.gov |
Inter-Compartmental Exchange and Environmental Fluxes
Air-Water and Air-Soil Exchange Processes
The exchange of this compound between different environmental compartments, such as air, water, and soil, is a key factor in its distribution and fate. These exchanges are driven by processes like wet and dry deposition and volatilization. progressingeography.com
Air-Soil Exchange: The soil is considered a significant sink for atmospheric PBDEs. nih.govnih.gov Atmospheric deposition is a major pathway for the input of PBDEs to soils. nih.govresearchgate.net A study in a background site in Central China found that the gas exchange flux at the air-soil interface was significantly lower than the deposition flux, indicating that the soil in that region acts as a sink for PBDEs from surrounding areas. nih.govresearchgate.net The lipophilic nature of PBDEs causes them to be strongly absorbed by soil organic matter. nih.govacs.org
Air-Water Exchange: The exchange of PBDEs between the atmosphere and water bodies is a dynamic process. A study at a coastal site in Izmir Bay, Turkey, investigated the air-water exchange of PBDEs and found that while some lower brominated congeners showed volatilization from the water to the air, higher brominated congeners, including those in the hepta-BDE group, were primarily deposited from the air into the water. nih.gov Dry particulate deposition was also identified as a significant input of PBDEs to surface waters in that area. nih.gov
Sediment-Water Partitioning and Release Kinetics
Due to their hydrophobic nature, this compound and other PBDEs tend to partition from the water column to the sediment in aquatic environments. nih.gov Sediments, therefore, become a major reservoir for these compounds. nih.gov
The partitioning behavior of PBDEs can be influenced by various factors. For instance, the presence of heavy metals like lead, cadmium, and copper has been shown to increase the sorption of decabromodiphenyl ether (BDE-209) to sediment. rsc.org Dissolved organic carbon (DOC) also plays a crucial role in the sorption process. rsc.org
While sediments act as a sink, PBDEs can be released back into the water column through various processes. Colloid-facilitated transport is a key mechanism for the release of PBDEs from surface soils and their migration in aquifers. nih.gov Transient flow conditions, such as dry-wet and freeze-thaw cycles, can enhance the release of colloids and associated PBDEs. nih.gov The debromination of higher brominated PBDEs, like decaBDE, to lower, more toxic congeners can also occur in sediments, although studies suggest this process is very slow in natural lake environments. researchgate.net
Transport through Waste Streams and Landfills
Waste streams, particularly from electronic waste (e-waste) and other flame-retarded products, are a significant source of this compound and other PBDEs to the environment. nih.govresearchgate.net Since PBDEs are additive flame retardants, they are not chemically bound to the materials they are used in and can be released during the product's life cycle and disposal. researchgate.netbasel.int
Landfills are major repositories for PBDE-containing waste. ubc.ca These compounds can leach from the waste into landfill leachate, which can then contaminate soil and groundwater. nih.govnih.govresearchgate.net Studies of landfill leachate from across Canada have shown wide variability in PBDE concentrations. ubc.ca The age of the electronic waste is a factor, with components from certain time periods having higher PBDE concentrations. ubc.ca
The transfer of PBDEs from waste to the aqueous phase in landfills is influenced by factors such as contact time and temperature. ubc.ca Models have been developed to track the fate of PBDEs in landfills, considering processes like debromination and interphase mass transfer between e-waste, non-e-waste solids, and the aqueous leachate phase. researchgate.net
Sources, Emissions, and Pathways of Environmental Release
Industrial Applications and Product Incorporation as Flame Retardants
Heptabromodiphenyl ether was used as an additive flame retardant, which means it was physically blended into polymers rather than being chemically bound to the material matrix. epa.govcanada.canih.gov This physical incorporation made it susceptible to migrating out of the products over time. The primary application for the c-OctaBDE mixture, containing this compound, was in the plastics industry, particularly for polymers used in the housings of electrical and electronic equipment. researchgate.nettandfonline.com
The main polymer treated with c-OctaBDE was Acrylonitrile Butadiene Styrene (ABS), a common thermoplastic used for its toughness and rigidity. tandfonline.com It is estimated that globally, 70% of c-OctaBDE was used in ABS plastics for items such as computer and television casings. tandfonline.com Other plastics that incorporated this flame retardant include high-impact polystyrene (HIPS), polybutylene terephthalate (B1205515) (PBT), and various polyamides. tandfonline.com Beyond electronics, c-OctaBDE found use in textiles, polyurethane foams for furniture and upholstery, and rubber products. researchgate.netepa.gov
Due to concerns about their persistence, bioaccumulation, and toxicity, this compound and hexabromodiphenyl ether, the main components of c-OctaBDE, were listed under the Stockholm Convention on Persistent Organic Pollutants (POPs). tandfonline.comenvironment-agency.gov.uk This has led to a global phase-out of the production and use of c-OctaBDE, with manufacturing ceasing in major producing regions by 2004. nih.govepa.gov However, the vast quantities of products manufactured with this flame retardant over several decades remain a significant reservoir of this compound in the built environment.
| PBDE Homologue Group | Congeners | Approximate Percentage by Weight |
|---|---|---|
| This compound (HeptaBDE) | e.g., BDE-183 | 40% - 44% |
| Octabromodiphenyl ether (OctaBDE) | - | ~35% |
| Hexabromodiphenyl ether (HexaBDE) | e.g., BDE-153, BDE-154 | ~10% - 12% |
| Nonabromodiphenyl ether (NonaBDE) | - | Variable, present in smaller amounts |
| Industry Sector | Polymer/Material | Specific Products |
|---|---|---|
| Electronics | Acrylonitrile Butadiene Styrene (ABS) | Housings for televisions, computers, and other office equipment. researchgate.nettandfonline.com |
| High-Impact Polystyrene (HIPS) | Electronic enclosures. tandfonline.com | |
| Polybutylene Terephthalate (PBT), Polyamides | Connectors and other small components. tandfonline.com | |
| Furniture & Upholstery | Polyurethane Foam (PUR) | Cushioning in furniture, carpet padding. epa.govcolumbia.edu |
| Textiles | Various Fibers | Upholstery fabrics, curtains. researchgate.netresearchgate.net |
| Automotive | Plastics, Foams | Interior components. researchgate.netnih.gov |
Anthropogenic Release Mechanisms and Emission Inventories
The release of this compound into the environment occurs throughout the lifecycle of products containing the c-OctaBDE mixture, from initial manufacturing to final disposal.
Historically, the primary point sources of this compound were the industrial facilities that manufactured the c-OctaBDE mixture and the plants that incorporated it into polymers and final products. nih.govusda.gov Emissions during these processes could occur through several pathways, including discharges of industrial wastewater, the disposal of manufacturing sludge, and the release of particulates and volatile compounds into the atmosphere. epa.govnih.gov While production has largely ceased, these manufacturing sites can remain as historical sources of contamination to local soil and sediment.
A significant and ongoing source of this compound release is from the millions of consumer products still in use in homes, offices, and vehicles. canada.cacolumbia.edu Because it is an additive flame retardant, this compound is not chemically bound to the polymer matrix and can be released over the product's lifespan through:
Volatilization: The slow off-gassing of the compound from plastics and foams into the surrounding air. researchgate.netepa.gov This process contributes to indoor air pollution.
Leaching and Abrasion: The migration of the chemical to the surface of the product, where it can be worn off and attach to household dust particles. columbia.eduresearchgate.netnih.gov Physical degradation of products, such as the crumbling of old polyurethane foam, can also release contaminated particles directly. columbia.edu
Indoor dust is now recognized as a major reservoir for PBDEs and a significant pathway for human exposure. nih.govpanda.org Studies have shown that flame-retardant treated textiles and electronics can emit PBDEs even at room temperature, with emission rates increasing as temperature rises. researchgate.net
The disposal of products containing this compound represents a major pathway for its release into the wider environment. tandfonline.com
Landfills: When electronic waste, old furniture, and other treated materials are disposed of in landfills, the embedded this compound can be slowly released. This occurs through landfill leachate, the contaminated liquid that percolates through the waste. environment-agency.gov.uknih.govnih.gov While the compound's low water solubility and tendency to bind to soil particles can limit its mobility, its presence in leachate is well-documented. nih.govcdc.govpops.int
Recycling Operations: E-waste recycling facilities, particularly those with informal or poorly controlled processes, are significant hotspots for PBDE emissions. nih.govresearchgate.net Dismantling, shredding, and melting of plastics can release large quantities of PBDE-laden dust and fumes into the air, heavily contaminating the surrounding soil and water. nih.govtandfonline.com Furthermore, the recycling of plastics containing these flame retardants can lead to the unintentional incorporation of this compound into new products, perpetuating the cycle of contamination. mdpi.com
Wastewater Treatment and Sewage Sludge: PBDEs that are washed off products or leached from various sources enter the wastewater stream and are transported to wastewater treatment plants (WWTPs). environment-agency.gov.uk Due to their hydrophobic nature, these compounds tend to partition from the water and concentrate in the sewage sludge (biosolids). cdc.govnih.govresearchgate.net While this removes them from the effluent water, the subsequent use of treated biosolids as agricultural fertilizer can transfer this compound to terrestrial environments, contaminating soil. canada.caenvironment-agency.gov.uk
Once released, this compound is subject to environmental transport processes that lead to widespread, diffuse contamination.
Atmospheric Transport: this compound can adhere to airborne particulate matter and undergo long-range atmospheric transport. environment-agency.gov.ukcdc.gov This mechanism is responsible for the presence of PBDEs in remote ecosystems like the Arctic, far from any direct sources. environment-agency.gov.ukdcceew.gov.au
Secondary Contamination: This involves the movement of the contaminant from one environmental compartment to another. For example, PBDEs in the atmosphere can be deposited onto soil and surface waters. environment-agency.gov.uk Runoff from contaminated agricultural fields (where sludge was applied) can carry particle-bound this compound into rivers and lakes. environment-agency.gov.uk Another form of secondary contamination is the environmental degradation of higher-brominated PBDEs, such as decabromodiphenyl ether (DecaBDE). Through processes like photolysis, DecaBDE can be debrominated to form lower-brominated congeners, including this compound, creating a new source long after the original product was manufactured. wikipedia.orgcdc.gov
Source Apportionment Methodologies in Environmental Forensics
Environmental forensics aims to identify the sources of chemical contaminants in the environment. For this compound, this involves distinguishing between different potential origins, such as historical manufacturing, specific product types, or releases from waste streams.
Congener Profile Analysis: The primary tool for source apportionment of PBDEs is the analysis of congener profiles or "fingerprints." nih.gov Commercial flame retardant mixtures like c-OctaBDE have a characteristic ratio of different PBDE congeners. epa.gov By using high-resolution analytical techniques like gas chromatography-mass spectrometry (GC/MS), scientists can determine the precise congener pattern in an environmental sample (e.g., soil, sediment, or biota). cdc.gov This pattern can then be compared to the known profiles of commercial mixtures. A strong match can suggest the likely source of the contamination. nih.gov
Statistical Analysis: Methods such as Principal Component Analysis (PCA) are used to statistically compare the complex congener patterns from numerous environmental samples with those of known sources. nih.gov This can help to identify clusters of samples with similar contamination profiles and link them to specific release events or geographic areas.
Challenges in Apportionment: Source apportionment is complicated by the fact that congener profiles can change after release into the environment. nih.gov Processes like photolytic degradation, microbial metabolism, and differential transport of congeners can alter the original fingerprint, making it difficult to trace the contamination back to its source. nih.govcdc.gov For example, the debromination of DecaBDE can add this compound to the environment, creating a profile that does not match any original commercial product. wikipedia.org Therefore, forensic investigations must account for these potential environmental transformations.
Environmental Fate and Transformation of Heptabromodiphenyl Ether
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes. For HeptaBDE, these pathways are primarily influenced by sunlight and atmospheric chemical reactions. Due to its chemical structure, it is resistant to some common degradation pathways.
Photolytic Transformation in Various Environmental Matrices
Photolytic transformation, or degradation by light, is a significant abiotic process for PBDEs. In the atmosphere, HeptaBDE is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 53 days. nih.gov Due to its low vapor pressure, HeptaBDE is expected to exist almost exclusively in the particulate phase in the atmosphere, from which it can be removed by wet and dry deposition. nih.gov Photodegradation can lead to the debromination of HeptaBDE, breaking it down into lower-brominated congeners which may have different environmental fates and toxicities.
Chemical Degradation Processes
Heptabromodiphenyl ether is a hydrophobic compound that demonstrates a high affinity for partitioning into solids. nih.govresearchgate.net Consequently, soil and sediment are considered the largest environmental sinks for PBDEs. diva-portal.orgnih.govresearchgate.netqub.ac.uk Once in these compartments, its chemical degradation is limited. HeptaBDE lacks hydrolyzable functional groups and is therefore not expected to undergo hydrolysis in the environment. nih.gov Its strong adsorption to soil and sediment particles reduces its availability for other transformation processes. nih.govnih.gov
Biotic Transformation and Bioremediation Potential
Biotic transformation, driven by living organisms, is a key process in the environmental fate of HeptaBDE. This transformation primarily occurs through microbial action in anaerobic and aerobic environments, with debromination being a principal mechanism.
Microbial Debromination and Metabolite Formation
Microbial reductive debromination is a significant transformation pathway for HeptaBDE, particularly under anaerobic conditions found in sediments and sewage sludge. nih.gov This process involves microorganisms removing bromine atoms, leading to the formation of less-brominated PBDE congeners. Studies have shown that a variety of metabolites can be formed, ranging from hexa-BDEs down to diphenyl ether, the fully debrominated parent compound.
One study demonstrated the extensive debromination of the HeptaBDE congener BDE-183 by an anaerobic mixed microbial culture enriched from an e-waste contaminated site. nih.govfrontiersin.org Over 120 days, 62.4% of the initial HeptaBDE was debrominated, producing a range of metabolites including penta-, tetra-, tri-, di-, and mono-brominated diphenyl ethers, as well as the non-brominated diphenyl ether. nih.govfrontiersin.org This stepwise removal of bromine atoms highlights a clear pathway for the natural attenuation of HeptaBDE in contaminated environments.
Table 1: Anaerobic Microbial Debromination of Hepta-BDE 183 This interactive table summarizes the findings from a study on the debromination of this compound (congener BDE-183) by an anaerobic microbial enrichment culture.
| Parameter | Value | Source |
|---|---|---|
| Parent Compound | Hepta-BDE 183 | nih.govfrontiersin.org |
| Initial Concentration | 0.34 µM | nih.govfrontiersin.org |
| Incubation Period | 120 days | nih.govfrontiersin.org |
| Percent Degraded | 62.4% (± 4.5%) | nih.govfrontiersin.org |
| Debromination Rate | 0.006 µM Br⁻ removal/day | nih.govfrontiersin.org |
| Observed Metabolites | Penta- through Mono-BDEs, Diphenyl ether | nih.govfrontiersin.org |
Anaerobic and Aerobic Biotransformation in Environmental Systems
The transformation of HeptaBDE is highly dependent on the presence or absence of oxygen.
Anaerobic Biotransformation: In oxygen-depleted environments like deep sediments and sludge, anaerobic debromination is the predominant biotic pathway. nih.gov Organohalide-respiring bacteria, such as those from the Dehalococcoides genus, can use brominated compounds as electron acceptors, driving the reductive debromination process. nih.govnih.gov This can lead to significant breakdown of HeptaBDE, as demonstrated by the formation of numerous lower-brominated metabolites. nih.govfrontiersin.org
Aerobic Biotransformation: In oxygen-rich environments, the biotransformation of PBDEs is generally much slower, and the rate is inversely proportional to the degree of bromination. nih.gov this compound, being a highly brominated congener, is expected to be largely resistant to aerobic degradation. nih.gov Studies on less brominated PBDE mixtures in ready biodegradation tests showed very little CO2 evolution even after 93 days, suggesting that HeptaBDE would be even more persistent under these conditions. nih.gov While some bacteria capable of degrading PCBs have shown a limited ability to transform lower-brominated PBDEs, their effectiveness decreases significantly with congeners containing more bromine atoms. nih.gov
Isomer-Specific Transformation and Fate
The environmental transformation of this compound is not uniform across all its isomers. The specific position of bromine atoms on the diphenyl ether structure influences the rate and products of degradation. The Stockholm Convention specifically identifies congeners such as BDE-175 and BDE-183 as components of concern. pops.int
Research has shown that the congener BDE-183 (2,2',3,4,4',5',6-heptabromodiphenyl ether) can be metabolized by fish. acs.orgacs.org In vivo and in vitro studies with common carp, rainbow trout, and Chinook salmon have demonstrated the debromination of BDE-183 to form the hexabromodiphenyl ether congener BDE-154. acs.orgacs.org This biotransformation indicates that organisms can alter the composition of PBDEs they accumulate.
The susceptibility of a PBDE congener to metabolism is related to its structure. Studies have found that PBDEs containing at least one bromine atom in a meta- position (relative to the ether linkage) are more likely to be metabolically debrominated. acs.org This is consistent with observations of BDE-183 transformation, as it has multiple meta-bromines. In contrast, congeners lacking meta-bromines were not metabolized under the same conditions. acs.org
Table 2: Isomer-Specific Biotransformation of this compound (BDE-183) This interactive table details the observed transformation of the specific isomer BDE-183 in different biological systems.
| Parent Isomer | Biological System | Transformation Process | Key Metabolite(s) | Source |
|---|---|---|---|---|
| BDE-183 | Common Carp (Cyprinus carpio) | In vivo debromination | BDE-154 | acs.org |
| BDE-183 | Rainbow Trout, Common Carp, Chinook Salmon (in vitro hepatic microsomes) | Metabolic debromination | BDE-154 | acs.org |
| BDE-183 | Anaerobic microbial culture | Reductive debromination | Penta-BDEs, Tetra-BDEs, Tri-BDEs, Di-BDEs, Mono-BDEs, Diphenyl ether | nih.govfrontiersin.org |
Table of Compounds Mentioned
| Abbreviation/Common Name | Chemical Name |
| HeptaBDE | This compound |
| BDE-183 | 2,2',3,4,4',5',6-Heptabromodiphenyl ether |
| BDE-175 | 2,2',3,3',4,5',6-Heptabromodiphenyl ether |
| HexaBDE | Hexabromodiphenyl ether |
| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether |
| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether |
| PentaBDE | Pentabromodiphenyl ether |
| TetraBDE | Tetrabromodiphenyl ether |
| TriBDE | Tribromodiphenyl ether |
| DiBDE | Dibromodiphenyl ether |
| MonoBDE | Monobromodiphenyl ether |
| Diphenyl ether | Diphenyl ether |
| decaBDE | Decabromodiphenyl ether |
| c-octaBDE | Commercial octabromodiphenyl ether |
Analytical Methodologies for Heptabromodiphenyl Ether Quantification in Environmental and Biological Matrices
Advanced Sample Preparation Techniques
Effective sample preparation is a critical first step to isolate heptabromodiphenyl ether from complex matrices and remove interfering substances that could compromise analytical accuracy.
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a widely used technique for extracting semivolatile organic compounds like this compound from solid and semi-solid samples. chromatographyonline.comraykolgroup.com This method utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. chromatographyonline.comraykolgroup.com For instance, PLE has been successfully optimized for the simultaneous determination of polybrominated diphenyl ethers (PBDEs), including this compound, and polychlorinated biphenyls (PCBs) in soil samples. nih.gov A mixture of n-hexane and dichloromethane (B109758) is often employed as the extraction solvent, with temperatures around 100°C and pressures around 1500 psi. oup.comnih.gov
Solid-Phase Extraction (SPE) is a versatile and commonly used method for extracting and concentrating analytes from liquid samples, such as water. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent that selectively retains the target compounds. nih.gov The choice of sorbent is critical and depends on the properties of the analyte and the sample matrix. For PBDEs, various sorbents have been investigated, with a starch-based polymer demonstrating high extraction recoveries for several PBDE congeners in water samples. nih.gov The process typically involves optimizing parameters such as the amount of adsorbent, sample volume, and the type and volume of the elution solvent. nih.gov Dichloromethane/n-hexane mixtures are often used for elution. nih.gov
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components, such as lipids, polymers, and other high-molecular-weight compounds, which can interfere with the analysis. gilson.comepa.gov
Gel Permeation Chromatography (GPC) , a form of size-exclusion chromatography, is a highly effective technique for separating molecules based on their size. gilson.comamericanlaboratory.com It is particularly useful for removing large molecules like lipids from biological sample extracts. americanlaboratory.comnih.gov The sample extract is passed through a column packed with a porous gel, and larger molecules are excluded from the pores and elute first, while smaller molecules, like this compound, penetrate the pores and elute later. americanlaboratory.com This technique is considered a universal cleanup method as it separates based on size rather than specific chemical properties. gilson.com
Solid-Phase Cleanup involves the use of adsorbent materials packed in cartridges to remove interfering compounds. Multi-layer silica (B1680970) columns, often containing different types of silica gel (e.g., acidic, basic, neutral), are commonly used. diva-portal.orgresearchgate.net For example, a cleanup method for PBDEs in dust samples utilized a silica column to separate the extract into different fractions, allowing for the targeted analysis of various brominated flame retardants. researchgate.net Florisil, a magnesium-silicate-based sorbent, is also frequently employed, sometimes in combination with other adsorbents, to remove polar interferences. cdc.gov In some methods, activated copper is added to the extraction cell or used in the cleanup process to remove sulfur, which can be present in sediment and sludge samples. shimadzu.com
| Technique | Principle | Common Application | Key Parameters |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. chromatographyonline.com | Solid and semi-solid matrices (e.g., soil, sediment, tissue). nih.gov | Solvent type, temperature, pressure, static time. oup.com |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent from a liquid sample. nih.gov | Aqueous samples (e.g., water). nih.gov | Sorbent type, sample volume, elution solvent. nih.gov |
| Gel Permeation Chromatography (GPC) | Separation of molecules based on size. americanlaboratory.com | Removal of high-molecular-weight interferences (e.g., lipids). americanlaboratory.comnih.gov | Column type, mobile phase. |
| Solid-Phase Cleanup | Adsorption of interferences onto a solid sorbent. diva-portal.org | Removal of polar and other interfering compounds. | Sorbent type (e.g., silica, Florisil), elution solvent. cdc.gov |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other PBDE congeners and remaining matrix components before detection.
Gas chromatography is the most widely used technique for the analysis of PBDEs, including this compound, due to their volatility. thermofisher.com The separation is typically performed on a capillary column, with the choice of the stationary phase being crucial for resolving different congeners. Non-polar columns, such as those with a DB-5ms stationary phase, are commonly employed. waters.comosti.gov The oven temperature program is carefully optimized to achieve the best possible separation of the various PBDEs. waters.comnih.gov Shorter columns (e.g., 15 meters) are often preferred for the analysis of higher brominated congeners to minimize analyte degradation at high temperatures. nih.govs4science.at
While less common than GC, high-performance liquid chromatography (HPLC) can also be used for the separation of PBDEs. sigmaaldrich.combasicmedicalkey.com LC is particularly advantageous for analyzing less volatile or thermally sensitive compounds. nih.gov Reversed-phase chromatography with a C18 column is the most common approach, using mobile phases typically consisting of acetonitrile, methanol, and water. basicmedicalkey.com However, for the analysis of PBDEs, GC is generally preferred due to its higher resolution and compatibility with sensitive detectors.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for this compound due to its high sensitivity and selectivity, allowing for accurate identification and quantification even at trace levels. labrulez.com
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical setup. thermofisher.com Different ionization techniques can be used. Electron ionization (EI) provides characteristic fragmentation patterns that are useful for structural confirmation. waters.com For enhanced sensitivity, especially for halogenated compounds like PBDEs, electron capture negative ionization (ECNI) is often employed. researchgate.net
Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices. nih.govnih.gov This technique helps to minimize interferences and improve the signal-to-noise ratio. osti.gov High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, further enhancing the specificity of the analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high precision. measurlabs.commeasurlabs.com This high accuracy is fundamental for identifying molecular structures, ranging from small organic molecules to large macromolecules. measurlabs.com When applied to the analysis of this compound, HRMS offers significant advantages in selectivity and sensitivity.
The technique works by ionizing a sample and separating the resulting ions based on their mass-to-charge ratios with high resolution. measurlabs.com This allows for the differentiation of molecules with very similar nominal masses, a common challenge in complex matrices. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass so accurately that they can distinguish between compounds that would appear identical on lower-resolution instruments. researchgate.net
For polybrominated diphenyl ethers (PBDEs), including heptaBDE congeners, HRMS coupled with gas chromatography (GC) has been shown to be a reliable technique with high selectivity and adequate sensitivity for determination in biological tissues. nih.gov The enhanced resolution of HRMS produces detailed fragmentation patterns, which improves the precision of chemical formula prediction and confirmation. researchgate.net This capability is crucial for identifying unknown compounds and confirming the presence of specific congeners in environmental samples. researchgate.net For instance, a GC/HRMS method was developed for the determination of PBDEs in fish, with instrument detection limits for individual congeners ranging from 0.1 to 4.8 picograms. nih.gov
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem Mass Spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS), is a highly selective and sensitive method for the determination of trace-level contaminants like this compound. scispace.com This technique involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This process significantly reduces matrix interference and chemical background noise, thereby improving detection limits and specificity. scispace.com
GC-MS/MS is particularly effective for analyzing complex mixtures, as it can identify co-eluting compounds based on their unique mass spectral fragmentation patterns. nih.gov For the analysis of PBDEs, including congeners like 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183), GC coupled with an ion trap tandem mass spectrometer (GC-ITMS-MS) has been successfully validated. nih.gov This approach demonstrates high selectivity by eliminating matrix effects, achieving low limits of detection (LOD) in the range of 0.079-0.493 mg/kg in polymeric matrices. nih.gov
The optimization of MS/MS parameters, such as the choice of ionization source (e.g., Electron Ionization - EI) and collision energies, is crucial for achieving the desired sensitivity and selectivity. scispace.com In multiple reaction monitoring (MRM) mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions, which provides excellent quantitative performance for target analytes in complex samples like fish tissue. lcms.cz
| Analytical Method | Matrix | Analyte Example | LOD | Recovery (%) |
| GC-ITMS-MS | Polymeric Matrix | BDE-183 | 0.079-0.493 mg/kg | 79.6-93.7 |
| GC-MS/MS | Human Milk & Serum | PBDEs | 2–14 pg | >65 |
Isotope Dilution Mass Spectrometry for Quantification Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary method for achieving the highest accuracy and precision in quantitative analysis. nih.govresearchgate.net The technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PBDEs) to the sample before extraction and analysis. nih.govnih.gov This internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, allowing for the correction of analyte losses during these steps. nih.gov
By measuring the ratio of the native analyte to the isotopically labeled standard, a highly accurate and precise quantification can be achieved. nih.govepa.gov This approach effectively compensates for variations in instrument response and matrix effects. IDMS is applicable to a wide range of sample types, including waters, solids, and biological tissues, for the determination of elements and molecules at parts-per-billion (ppb) and even lower levels. epa.gov
A quantitative method using GC with low-resolution MS based on isotope dilution was developed for 39 mono- to heptabrominated diphenyl ethers, achieving low picogram to femtogram instrument detection limits by using nine ¹³C₁₂-labeled PBDEs as internal standards. nih.gov The use of IDMS is crucial for generating reliable data in environmental monitoring and human biomonitoring studies, where accuracy is paramount. nih.govnih.gov
Isomer-Specific Analysis and Characterization
This compound exists as multiple isomers, and commercial mixtures like octabromodiphenyl ether (c-octaBDE) contain several hexa- and heptaBDE congeners. pops.int These isomers can have different toxicological properties and environmental behaviors, making isomer-specific analysis essential. The primary challenge lies in the chromatographic separation of these closely related compounds.
High-resolution gas chromatography is the most common technique for separating PBDE congeners. The choice of the GC column and temperature program is critical for achieving baseline separation. However, co-elution of some isomers can still occur.
Advanced techniques are being explored for the characterization of isomers that are difficult to separate chromatographically. For instance, nano-electrospray ionization-trapped ion mobility spectrometry coupled to mass spectrometry (nESI-TIMS-MS) has shown potential for separating isomeric hydroxylated PBDE metabolites. nih.gov This method separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass spectrometry. nih.gov While HRMS alone generally cannot distinguish between geometric isomers with the same exact mass, its coupling with advanced separation techniques offers a path toward more comprehensive isomer characterization. measurlabs.com
Key this compound congeners often targeted in isomer-specific analysis include:
2,2',3,3',4,5',6-heptabromodiphenyl ether (BDE-175) pops.int
2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183) pops.int
Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring
Key components of a QA/QC program for environmental monitoring of heptaBDE include:
Method Validation : The accuracy of analytical methods should be verified through the analysis of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST). nih.gov
Use of Blanks :
Method Blanks : These are analyte-free matrices processed alongside samples to assess contamination introduced during the analytical procedure. epa.gov
Field Blanks : Deionized water or another clean matrix is treated as a sample in the field to identify potential contamination during sample collection and transport. epa.gov
Duplicate Samples : Field duplicates (two independent samples collected from the same location) and laboratory duplicates are analyzed to assess the precision and reproducibility of the entire method. epa.govepa.gov
Spiked Samples : A known quantity of the analyte is added to a sample (matrix spike) to evaluate the method's recovery and potential matrix effects. epa.gov
Certified Reference Materials (CRMs) : Analyzing CRMs with known concentrations of the target analytes is essential for assessing the trueness and accuracy of the analytical method. nih.gov
Inter-laboratory Comparison Studies : Participation in proficiency testing programs helps to ensure that a laboratory's results are comparable to those of other labs, providing an external check on performance. nih.gov
By implementing these QA/QC measures, laboratories can demonstrate the accuracy and precision of their data, ensuring that it is suitable for regulatory purposes, risk assessment, and scientific research. epa.govnih.gov
Ecological Toxicology of Heptabromodiphenyl Ether Non Human Organisms
Effects on Aquatic Organisms
The aquatic environment is a primary sink for many persistent organic pollutants, including heptabromodiphenyl ether. Its presence in aquatic ecosystems poses a risk to a variety of organisms, from invertebrates to fish.
Developmental and Reproductive Toxicity in Fish and Invertebrates
Research into the developmental effects of specific PBDE congeners has revealed varying levels of toxicity. A study on embryonic zebrafish evaluated six different PBDEs, including the heptabrominated congener BDE-183. The findings indicated that BDE-183, along with the hexabrominated BDE-153, did not induce the same adverse effects observed with lower brominated congeners. Specifically, exposure to BDE-183 did not result in altered spontaneous movement, physical malformations such as a curved body axis, or mortality in the zebrafish embryos at the concentrations tested. nih.gov This suggests that the acute developmental toxicity of BDE-183 may be lower than that of PBDEs with fewer bromine atoms. nih.gov
While specific data on the reproductive toxicity of this compound in fish and invertebrates is limited, studies on other PBDEs have shown significant impacts. For instance, the tetrabromodiphenyl ether congener, BDE-47, has been shown to cause damage to the ultrastructure of ovaries in marine rotifers, which could impair reproductive capabilities. nih.govmdpi.com General studies on PBDEs have linked exposure to reductions in fecundity, spawning, hatching success, and offspring survival in some fish species. researchgate.net
| PBDE Congener | Observed Effects | Reference |
|---|---|---|
| BDE-183 (Heptabromo) | No alteration in spontaneous movement; No observed malformations or mortality. | nih.gov |
| BDE-153 (Hexabromo) | No observed malformations or mortality. | nih.gov |
| BDE-28, BDE-47, BDE-99, BDE-100 (Tri- to Penta-bromo) | Affected spontaneous movement; Induced curved body axis; Caused mortality. | nih.gov |
Endocrine Disruption in Fish Models
The PBDE class of chemicals is widely recognized for its potential to act as endocrine-disrupting chemicals (EDCs) in fish. nih.govnih.gov Exposure to PBDEs can interfere with the delicate balance of the endocrine system, which is crucial for regulating development, growth, and reproduction. The primary mechanism of endocrine disruption by PBDEs in fish involves the thyroid hormone system. researchgate.net
Studies have shown that PBDEs can lead to declines in circulating thyroid hormones, disrupt the activity of deiodinase enzymes (which convert thyroid hormones to their active forms), and alter the expression of genes involved in thyroid hormone production and signaling. researchgate.net Such disruptions can subsequently affect fertility, sexual maturation, and growth. nih.gov Although the broader class of PBDEs is known to have these effects, specific research focusing on the endocrine-disrupting potential of this compound congeners in fish models is currently lacking.
Immunomodulatory Effects in Aquatic Species
The immune system is a sensitive target for chemical contaminants. Some studies have classified PBDEs as compounds that can induce immunotoxicity in fish. nih.gov Toxicological reviews of BDE-47, for example, list immune damage as one of the potential adverse effects on marine organisms. nih.gov The mechanisms of immunotoxicity can be complex, involving alterations in immune cell function, changes in the production of signaling molecules (cytokines), and increased susceptibility to pathogens. However, direct experimental evidence detailing the immunomodulatory effects of this compound specifically on aquatic species has not been extensively reported.
Impacts on Terrestrial Wildlife
This compound bioaccumulates in terrestrial food webs, posing a risk to wildlife, particularly top predators such as birds and mammals.
Neurobehavioral Effects in Avian Species
Avian species are important sentinels for environmental contamination. Studies have detected various PBDE congeners, including BDE-183, in the eggs of wild birds like ospreys. researchgate.net While the presence of these compounds is confirmed, linking specific congeners to adverse effects can be challenging.
One study on captive American kestrels (Falco sparverius) exposed to a technical PBDE mixture (DE-71) found negative reproductive outcomes, including delayed egg-laying, thinner eggshells, and reduced reproductive success. acs.org Interestingly, while the concentrations of many PBDE congeners were negatively correlated with eggshell thickness, BDE-183 and the highly brominated BDE-209 were exceptions and showed no such correlation. acs.org Other research on different PBDE congeners, such as BDE-99, has demonstrated effects on the mating behavior of birds. doi.org Although PBDEs as a class are known to be a risk to avian reproduction and have the potential to cause neurobehavioral changes, specific studies focusing on the neurobehavioral effects of this compound in avian species are limited. doi.orgresearchgate.net
Reproductive and Developmental Outcomes in Mammalian Wildlife Models
Laboratory studies using mammalian models provide crucial insight into the potential effects of this compound on wildlife. A key study investigated the developmental neurotoxicity of several higher brominated PBDEs, including 2,2′,3,4,4′,5′,6′-heptabromodiphenyl ether (BDE-183), in mice. oup.com Neonatal mice exposed to BDE-183 on postnatal day 3 later exhibited a significant decrease in spontaneous motor activity as adults, indicating a long-term neurobehavioral impact. oup.com The effects were less pronounced than those caused by other highly brominated congeners tested in the same study. oup.com
| Exposure Timing | Behavioral Endpoint (at 2 months) | Observed Effect vs. Control | Reference |
|---|---|---|---|
| Postnatal Day 3 | Locomotion | Significant Decrease | oup.com |
| Postnatal Day 3 | Total Activity | Significant Decrease | oup.com |
| Postnatal Day 10 | Locomotion, Rearing, Total Activity | No Significant Change | oup.com |
Studies on mink (Mustela vison), a valuable wildlife model for top predators, highlight the severe reproductive and developmental toxicity of PBDEs. Ranch mink fed diets containing an environmentally relevant pentabrominated diphenyl ether mixture (DE-71) experienced complete reproductive failure at the highest dose. nih.govresearchgate.net At lower concentrations, the mixture caused significant disruption of thyroid hormone homeostasis in juvenile mink. nih.gov These findings underscore the extreme sensitivity of some mammalian wildlife to PBDEs and the potential for these compounds to impact the viability of wild populations. nih.gov
In Vitro and Cellular Toxicity Mechanisms (Non-Human Cell Lines)
The toxicological effects of this compound (hepta-BDE), a component of the commercial octabromodiphenyl ether (c-octaBDE) flame retardant mixture, have been investigated at the cellular level using various non-human cell lines. pops.int These in vitro studies provide insight into the molecular mechanisms that underlie its toxicity, revealing interactions with key cellular receptors and the disruption of fundamental cellular processes.
Receptor-Mediated Interactions (e.g., Aryl Hydrocarbon Receptor, Thyroid Hormone Receptors)
This compound and other polybrominated diphenyl ethers (PBDEs) can interfere with cellular signaling pathways by interacting with specific receptors, most notably the Aryl Hydrocarbon Receptor (AhR) and thyroid hormone receptors (TRs).
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that mediates the toxicity of various environmental contaminants, including dioxins. nih.gov Some PBDEs exhibit structural similarities to dioxin-like compounds, prompting investigations into their ability to interact with the AhR pathway. uu.nl
Studies on environmentally relevant PBDEs, including the heptabrominated congener BDE-183, have been conducted in rodent hepatoma cell lines. Research indicates that individual exposure to these PBDEs, including BDE-183, did not result in a significant activation of the AhR or its target gene, CYP1A1. uu.nl Instead, many PBDE congeners act as AhR antagonists. researchgate.net In co-exposure experiments with the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), several PBDEs, including BDE-183, demonstrated an inhibitory effect on TCDD-induced gene expression. uu.nl Specifically, BDE-183 was found to inhibit ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1, but it did not affect the induction of AhR-responsive enhanced green fluorescent protein (AhR-EGFP) expression. uu.nl This suggests that while some PBDEs can bind to the AhR, they often fail to trigger the full cascade of downstream events and can even block the action of more potent activators. uu.nlresearchgate.net
Thyroid Hormone Receptors (TRs): The structural similarity between PBDEs and thyroid hormones (THs) has raised concerns about their potential to disrupt the endocrine system. amegroups.org Thyroid hormones are crucial for normal development, particularly of the brain. nih.gov PBDEs can interfere with thyroid hormone signaling through various mechanisms, including competitive binding with TRs. nih.gov
Several PBDE congeners have been shown to suppress TR-mediated transcription in vitro. nih.gov This disruption can occur through the partial dissociation of the thyroid hormone receptor from the thyroid hormone response element (TRE) on the DNA. nih.gov While direct studies on this compound are limited, research on other PBDEs suggests that they can act as antagonists to thyroid hormone signaling. The larger molecular size of higher brominated congeners, such as deca-BDE, is thought to limit direct interaction with TRs, a characteristic that may also apply to hepta-BDE. amegroups.org However, hydroxylated metabolites of PBDEs (OH-PBDEs) have been shown to bind to human TR, indicating that the metabolic fate of the parent compound is a critical factor in its endocrine-disrupting potential. nih.gov
| Receptor | PBDE Congener(s) | Cell Line Model | Observed Effect | Reference |
|---|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | BDE-183 | Rodent Hepatoma (H1G1.1c3 mouse, H4G1.1c2 rat) | No significant agonistic activity; antagonistic effects on TCDD-induced EROD activity. | uu.nl |
| Aryl Hydrocarbon Receptor (AhR) | Various PBDEs | Various | Generally act as inhibitors rather than activators of AhR signaling. | researchgate.net |
| Thyroid Hormone Receptor (TR) | Various PBDEs | Reporter Gene Assays | Suppression of TR-mediated transcription. | nih.gov |
| Thyroid Hormone Receptor (TR) | Hydroxylated PBDEs (OH-PBDEs) | - | Binding to the thyroid hormone receptor. | nih.gov |
Oxidative Stress and Cellular Pathway Disruptions
A primary mechanism of PBDE-induced cytotoxicity in non-human cell lines is the induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately causing apoptosis (programmed cell death). nih.govnih.gov
While studies focusing specifically on this compound are not abundant, research on the broader class of PBDEs provides a strong indication of its likely mechanisms of action.
ROS Generation: Exposure of various cell lines, including murine macrophages and fish hepatocytes, to PBDEs like BDE-47 and BDE-209 leads to a significant increase in intracellular ROS formation. nih.govnih.gov
Antioxidant Depletion: This increased ROS production is often accompanied by the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), and altered activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov
Mitochondrial Dysfunction: Mitochondria are a primary target of PBDE toxicity. For example, the hexabrominated congener BDE-153 has been shown to interact with mitochondrial membranes, disrupt the mitochondrial membrane potential, and lead to a deficiency in ATP, the cell's main energy currency. nih.gov
Apoptosis Induction: The cascade of events initiated by oxidative stress, including mitochondrial damage, activates apoptotic pathways. This is evidenced by the activation of caspases (e.g., Caspase-3 and Caspase-9) and changes in the expression of apoptosis-regulating genes like p53 and Bcl-2. nih.gov
Disruption of Other Pathways: Beyond oxidative stress, PBDEs can perturb other critical cellular pathways. Studies have shown that congeners like BDE-47 can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, proliferation, and apoptosis. nih.govmdpi.com Furthermore, disruptions in glucose and lipid metabolism have been observed in HepG2 cells exposed to various PBDEs. nih.gov
| Toxicity Mechanism | Specific Effect | PBDE Congener(s) Studied | Cell Model | Reference |
|---|---|---|---|---|
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | BDE-47, BDE-209 | Murine peritoneal macrophages | nih.gov |
| Altered antioxidant enzyme activity (SOD, CAT) | BDE-47, BDE-153 | Zebrafish liver | nih.gov | |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential | BDE-153 | Isolated rat liver mitochondria | nih.gov |
| ATP depletion | BDE-153, BDE-209 | Isolated rat liver mitochondria | nih.gov | |
| Apoptosis | Activation of Caspase-3 and Caspase-9 | BDE-99 | HepG2 cells | nih.gov |
| Cellular Pathway Disruption | Activation of MAPK signaling cascade | BDE-47 | Marine organisms, C. elegans | nih.govmdpi.com |
Population and Ecosystem-Level Consequences
The properties of this compound, including its persistence, potential for bioaccumulation, and toxicity, lead to significant concerns at the population and ecosystem levels. pops.int As additive flame retardants, PBDEs are not chemically bound to the materials they are mixed with, allowing them to leach into the environment over time. basel.int
Once released, hepta-BDE and other PBDEs are widely distributed in various environmental compartments, including air, water, soil, and sediment. nih.gov Due to their hydrophobic and lipophilic nature, they tend to accumulate in the fatty tissues of organisms. nih.gov This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food web. mdpi.com
Significant levels of PBDEs, including the heptabrominated congener BDE-183, have been detected in a wide range of wildlife, from invertebrates and fish to birds and marine mammals. researchgate.net The presence of these contaminants in aquatic ecosystems is particularly well-documented. For instance, studies in European rivers have found various PBDE congeners in multiple fish species, indicating widespread contamination. researchgate.netnih.gov
The toxic effects observed at the cellular level can translate into adverse outcomes for individual organisms, which in turn can impact entire populations.
Reproductive and Developmental Effects: The endocrine-disrupting properties of PBDEs pose a threat to the reproductive success and development of wildlife. nih.gov Exposure has been linked to impaired fecundity and developmental neurotoxicity. nih.govoup.com
Impact on Primary Producers: The foundation of many aquatic food webs consists of phytoplankton, such as algae. Studies on the closely related hexabromodiphenyl ether have demonstrated extremely high toxicity to algae like Chlorella vulgaris. proquest.com Such toxicity to primary producers can have cascading effects throughout the ecosystem, affecting nutrient cycling and the availability of food for higher trophic levels. proquest.com
Ecosystem Health: The widespread presence and toxic properties of hexa- and this compound have led to their classification as persistent organic pollutants (POPs) under the Stockholm Convention, warranting global action to control their release into the environment. pops.int The contamination of freshwater and marine ecosystems by PBDEs represents a long-term threat to biodiversity and ecosystem stability. mdpi.comnih.gov
Environmental Risk Assessment and Management Frameworks
Methodologies for Ecological Risk Assessment
Ecological risk assessments for heptabromodiphenyl ether, often conducted in the broader context of polybrominated diphenyl ethers (PBDEs), employ a variety of methodologies to determine the potential for adverse effects on ecosystems. These assessments are critical for understanding the environmental fate and impact of these persistent, bioaccumulative, and toxic substances. pops.intdcceew.gov.au
A common approach involves the use of risk quotients (RQs), which compare the predicted or measured environmental concentration of a substance to a predicted no-effect concentration (PNEC). gdut.edu.cn An RQ value greater than one suggests a potential for adverse ecological effects, indicating a high risk. gdut.edu.cn The data for these assessments are derived from a combination of chemical analyses of environmental samples (water, soil, sediment, and biota) and toxicological studies on various aquatic and terrestrial organisms. gdut.edu.cnnih.gov
Key steps in the ecological risk assessment for substances like this compound include:
Hazard Identification: Determining the intrinsic hazardous properties of the chemical, such as its toxicity to different organisms.
Exposure Assessment: Quantifying the concentration of the chemical in various environmental compartments and the extent to which ecosystems are exposed. This includes monitoring levels in air, water, soil, and wildlife. nih.gov
Dose-Response Assessment: Establishing the relationship between the dose of the chemical and the incidence and severity of adverse effects in exposed populations.
Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in the environment.
Bioassays with aquatic organisms like algae, daphnia, and zebrafish are also utilized to determine the toxic effects of these compounds. gdut.edu.cn Furthermore, given that organisms are often exposed to a complex mixture of PBDE congeners, risk assessments may consider the combined effects of these mixtures, which can be more potent than individual compounds alone. basel.int
Policy and Regulatory Interventions for Environmental Control
Recognizing the significant environmental and health risks posed by this compound, a range of policy and regulatory interventions have been implemented at both international and national levels.
International Conventions and Agreements (e.g., Stockholm Convention Listing)
This compound is regulated under the Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife.
Hexabromodiphenyl ether and this compound, as main components of c-octaBDE, were listed in Annex A (Elimination) of the Stockholm Convention in 2009. pops.intpops.intpops.int This listing obligates parties to the convention to take measures to eliminate the production and use of these chemicals. pops.int
However, a specific exemption was put in place to allow for the recycling of articles that may contain these substances, with this exemption set to expire at the latest in 2030. pops.intpops.intnus.edu.sg This provision acknowledges the challenge of managing the legacy of these chemicals in existing products. pops.int The Convention requires parties to carry out the recycling and final disposal of these articles in an environmentally sound manner. pops.int
The definition of "Hexabromodiphenyl ether and this compound" under the convention includes specific congeners such as 2,2',3,3',4,5',6-heptabromodiphenyl ether (BDE-175) and 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183), along with other hexa- and heptabromodiphenyl ethers present in the commercial octaBDE mixture. pops.intnus.edu.sggovernment.bg
Regional and National Regulatory Measures
In addition to international agreements, numerous countries and regions have established their own regulatory measures to control the use and release of this compound.
European Union: The EU has implemented stringent regulations on PBDEs. Under the Regulation on Persistent Organic Pollutants (POPs Regulation), this compound is listed, and its manufacturing, placing on the market, and use are prohibited. europa.eueuropa.eu The regulation sets specific concentration limits for unintentional trace contaminants in substances, mixtures, and articles. europa.eueuropa.eu Recent amendments have focused on lowering these control limits and establishing phased deadlines to further reduce environmental exposure. reach24h.com
United States: The U.S. Environmental Protection Agency (EPA) has taken action under the Toxic Substances Control Act (TSCA). In 2006, the EPA promulgated a Significant New Use Rule (SNUR) for several PBDEs, including this compound. federalregister.gov This rule requires manufacturers and importers to notify the EPA at least 90 days before commencing the manufacture or import of these substances for any new use, allowing the agency to evaluate and, if necessary, prohibit or limit the activity. federalregister.gov The manufacture and import of the commercial octaBDE mixture, which contains this compound, were phased out in the U.S. in 2004. epa.gov
Canada: Canada has also taken regulatory action to manage the risks of PBDEs. An ecological screening assessment concluded that PBDEs, including this compound, were entering the environment in quantities that could have immediate or long-term harmful effects on the environment. publications.gc.ca Consequently, these substances were recommended for addition to Schedule 1 of the Canadian Environmental Protection Act, 1999 (CEPA 1999). publications.gc.ca
Other Nations: Other countries have also implemented controls. For instance, India's Union Cabinet approved the ratification of seven POPs listed under the Stockholm Convention, including hexabromodiphenyl ether and this compound, prohibiting their manufacture, trade, use, import, and export. forumias.com Vietnam has integrated the requirements for POPs management from the Stockholm Convention into its national environmental protection legislation. pops.int
The table below summarizes some of the key regional and national regulatory measures concerning this compound.
Regional and National Regulatory Measures for this compound
| Region/Country | Regulatory Framework | Key Provisions |
|---|---|---|
| European Union | POPs Regulation (EU) 2019/1021 | Prohibits manufacturing, placing on the market, and use. Sets low concentration limits for unintentional trace contaminants. europa.eueuropa.eu |
| United States | Toxic Substances Control Act (TSCA) | Significant New Use Rule (SNUR) requiring EPA notification for new manufacturing or import. Phase-out of c-octaBDE production and import. federalregister.govepa.gov |
| Canada | Canadian Environmental Protection Act, 1999 (CEPA 1999) | Added to Schedule 1 of the act due to harmful effects on the environment. publications.gc.ca |
| India | Domestic Regulations aligned with Stockholm Convention | Prohibition on manufacturing, trade, use, import, and export. forumias.com |
| Vietnam | Law on Environmental Protection | Internalized Stockholm Convention requirements for POPs management. pops.int |
Environmental Monitoring Programs and Data Interpretation for Policy Support
Environmental monitoring programs are essential for assessing the effectiveness of regulatory interventions and for providing the data needed to support policy decisions. These programs track the levels of this compound and other PBDEs in various environmental media over time.
Monitoring efforts have detected PBDEs in air, water, sediment, and biota across the globe. epa.govresearchgate.net Data from these programs show that while restrictions on use have led to declines in the concentrations of some PBDEs in certain areas, they remain widespread in the environment. environment-agency.gov.uk
The interpretation of monitoring data is crucial for policy support. This involves comparing measured concentrations against established environmental quality standards (EQS) or other threshold values. environment-agency.gov.ukhelcom.fi For example, the EU has a biota-based EQS for a sum of PBDE congeners to protect against risks to human health from the consumption of contaminated fish. environment-agency.gov.uk Widespread failure to meet these EQS values can indicate the need for further regulatory action. environment-agency.gov.uk
Key aspects of environmental monitoring programs and data interpretation include:
Systematic Sampling: Standardized procedures for collecting samples from various environmental compartments to ensure data quality and comparability. basel.int
Inventory Development: Creating national inventories to identify, quantify, and characterize wastes containing PBDEs, which helps in managing these legacy sources. basel.int
Trend Analysis: Long-term monitoring allows for the analysis of trends in environmental concentrations, which can indicate the effectiveness of control measures.
Biomonitoring: Measuring the levels of these chemicals in wildlife and humans provides an indication of exposure and potential health risks. epa.gov
The data generated from these programs are vital for evaluating the progress towards the goals of international agreements like the Stockholm Convention and for refining national and regional environmental policies.
Emerging Research Directions and Future Perspectives on Heptabromodiphenyl Ether
Discovery of Novel Metabolites and Transformation Products
Recent research has revealed a variety of novel metabolites and transformation products of heptabromodiphenyl ether (BDE-183), arising from both biotic and abiotic processes in the environment. These transformation products are of significant interest as their chemical structures, and consequently their toxicological profiles, can differ substantially from the parent compound.
Biotic Transformation:
Microbial action is a key driver in the transformation of BDE-183. Under anaerobic conditions, microbial communities, particularly those containing Dehalococcoides species, have been shown to reductively debrominate BDE-183. frontiersin.orgnih.gov This process involves the sequential removal of bromine atoms, leading to the formation of lesser-brominated diphenyl ethers. For instance, studies have demonstrated the transformation of hepta-BDE-183 into various hexa-, penta-, tetra-, and even tri-bromodiphenyl ethers. frontiersin.org In some cases, the debromination can proceed to produce diphenyl ether, the non-brominated parent compound. frontiersin.org The position of bromine removal is not random, with preferential removal of para and meta bromine substituents being observed. nih.gov
Beyond simple debromination, other metabolic pathways have been identified. Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) have been tentatively identified in human blood, with some congeners potentially arising from the metabolism of BDE-183 and other PBDEs. nih.gov One such metabolite is 4-hydroxy-2,2',3,4',5,5',6-heptabromodiphenyl ether. nih.gov These hydroxylated metabolites are of particular concern due to their potential for increased biological activity.
Abiotic Transformation:
Photodegradation, or the breakdown of compounds by light, is a significant abiotic transformation pathway for BDE-183 in the environment. nih.govnih.govresearchgate.net Exposure to ultraviolet (UV) radiation can lead to the reductive debromination of BDE-183, similar to microbial processes. nih.govnih.gov For example, the photodegradation of BDE-183 has been shown to produce hexa-BDEs like BDE-153 and BDE-154, which can further degrade to the tetra-BDE, BDE-28. nih.gov The rate and extent of photodegradation can be influenced by environmental conditions, with degradation being observed in various water matrices, including river, marine, and wastewater. nih.gov
In addition to debromination, another photodegradation mechanism is intramolecular cyclization, which can result in the formation of polybrominated dibenzofurans (PBDFs). nih.gov Furthermore, under certain conditions, such as in the presence of methanol, photolysis can lead to the formation of methoxylated PBDEs and even hydroxylated polybrominated dibenzofurans (OH-PBDFs). epa.gov
The following table summarizes some of the known metabolites and transformation products of this compound.
| Parent Compound | Process | Transformation Product(s) |
| This compound (BDE-183) | Microbial Debromination | Hexa-BDEs, Penta-BDEs, Tetra-BDEs, Tri-BDEs, Diphenyl ether |
| This compound (BDE-183) | Photodegradation | Hexa-BDEs (e.g., BDE-153, BDE-154), Tetra-BDEs (e.g., BDE-28) |
| This compound (BDE-183) | Photodegradation | Polybrominated dibenzofurans (PBDFs) |
| This compound (BDE-183) | Metabolism (Human) | 4-hydroxy-2,2',3,4',5,5',6-heptabromodiphenyl ether (tentative) |
| This compound (BDE-183) | Photolysis (in methanol/water) | Methoxylated PBDEs, Hydroxylated PBDFs |
Understanding Mixture Effects with Other Environmental Contaminants
The environmental reality is that this compound (BDE-183) rarely exists in isolation. Instead, it is typically found as part of a complex mixture of polybrominated diphenyl ethers (PBDEs) and other persistent organic pollutants (POPs). Understanding the combined effects of these mixtures is a critical area of emerging research, as the toxicological impact of a mixture can be significantly different from that of its individual components.
One key area of investigation is the synergistic effect of different PBDE congeners on microbial degradation. For example, the presence of lower brominated congeners, such as tetra-BDE 47, has been shown to enhance the microbial debromination of hepta-BDE 183. frontiersin.org In a co-culture, the removal of BDE-183 and the extent of its debromination to less harmful products were significantly greater than when BDE-183 was the sole contaminant. frontiersin.org This suggests that the presence of more easily degradable congeners can stimulate microbial activity that also breaks down more persistent congeners.
The co-occurrence of PBDEs with other classes of halogenated organic compounds, such as polychlorinated biphenyls (PCBs), is also a focus of research. Both PBDEs and PCBs are known to be reductively dehalogenated by similar microbial pathways, often involving Dehalococcoides species. nih.gov The presence of multiple halogenated compounds can lead to competitive inhibition or co-metabolism, where the degradation of one compound is influenced by the presence of another. The specific outcomes of these interactions are complex and depend on the specific congeners present, their concentrations, and the composition of the microbial community.
Furthermore, the transformation of BDE-183 into other compounds, such as hydroxylated PBDEs (OH-PBDEs) and polybrominated dibenzofurans (PBDFs), adds another layer of complexity to mixture effects. These transformation products have their own toxicological profiles and can interact with other contaminants in the environment. For instance, OH-PBDEs have been shown to have endocrine-disrupting effects, and their presence in a mixture could potentiate the endocrine-disrupting effects of other co-occurring pollutants.
The following table provides a conceptual overview of potential mixture effects involving this compound.
| Interacting Contaminants | Potential Interaction Effect | Research Focus |
| This compound (BDE-183) and lower brominated PBDEs (e.g., BDE-47) | Synergistic microbial degradation | Enhanced debromination of BDE-183 |
| This compound (BDE-183) and Polychlorinated Biphenyls (PCBs) | Competitive inhibition or co-metabolism | Altered rates of microbial dehalogenation |
| This compound (BDE-183) and other Persistent Organic Pollutants (POPs) | Additive, synergistic, or antagonistic toxicological effects | Combined impacts on biological systems |
| This compound (BDE-183) transformation products (OH-PBDEs, PBDFs) and other contaminants | Potentiation of specific toxicological endpoints (e.g., endocrine disruption) | Understanding the combined toxicity of parent compounds and their byproducts |
Development of Advanced Non-Targeted Analytical Screening Methods
The identification and characterization of the vast array of this compound (BDE-183) metabolites and transformation products in complex environmental matrices present a significant analytical challenge. Traditional targeted analysis, which focuses on a predefined list of known compounds, is often insufficient to capture the full spectrum of transformation products that may be present. To address this, there is a growing emphasis on the development and application of advanced non-targeted analytical screening (NTS) methods.
NTS workflows are designed to detect and identify a wide range of chemicals in a sample without prior knowledge of their presence. nih.gov These methods typically employ high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC). The rich datasets generated by these instruments are then processed using sophisticated data analysis software to identify unknown compounds.
One of the key applications of NTS is in the discovery of novel transformation products. nih.gov For instance, NTS has been instrumental in identifying previously unknown metabolites of various emerging pollutants in different environmental compartments and biological systems. nih.gov In the context of BDE-183, NTS could be used to screen environmental samples (e.g., sediment, water, biota) for a wide range of potential debromination products, hydroxylated metabolites, and other transformation products.
The process of tentative identification in NTS often involves comparing the measured mass spectra and retention times with those in spectral libraries or using in-silico prediction tools. For example, the tentative identification of hydroxylated PBDEs in human blood has been supported by comparing their gas chromatography-mass spectrometry (GC-MS) data and relative retention times on multiple GC columns with those of synthesized authentic reference standards. nih.gov
Furthermore, techniques like photo-solid-phase microextraction (photo-SPME) coupled with GC-MS have been developed to study the photodegradation products of PBDEs. nih.gov This approach allows for the extraction and subsequent UV irradiation of the analytes on a solid-phase microextraction fiber, enabling the identification of photoproducts formed in situ. nih.gov
The following table outlines some of the advanced non-targeted analytical screening methods and their applications in the study of this compound and its transformation products.
| Analytical Technique | Application | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Broad-spectrum screening for unknown metabolites and transformation products. | High mass accuracy and resolution, enabling the determination of elemental composition. |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Separation of complex mixtures of PBDE congeners and their transformation products. | Enhanced separation power and sensitivity compared to one-dimensional GC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of more polar transformation products, such as hydroxylated and methoxylated PBDEs. | Suitable for a wider range of compound polarities than GC-MS. |
| Photo-Solid-Phase Microextraction (photo-SPME) | In-situ study of photodegradation products of PBDEs. | Combines extraction and photochemical reaction in a single step, minimizing sample handling. |
| Non-Targeted Screening (NTS) Workflows | Comprehensive identification of unknown contaminants and their transformation pathways in environmental samples. | Provides a more complete picture of the chemical landscape beyond pre-selected target compounds. |
Implications of Climate Change on Environmental Dynamics
Climate change is poised to significantly alter the environmental dynamics of persistent organic pollutants (POPs) like this compound (BDE-183). The interconnectedness of climate systems and contaminant fate means that changes in temperature, precipitation patterns, and extreme weather events can influence the transport, partitioning, and transformation of BDE-183 in the environment.
One of the primary concerns is the potential for increased mobilization of BDE-183 from its current environmental reservoirs. For example, rising global temperatures can lead to the accelerated melting of glaciers and polar ice caps, which are known to be significant sinks for POPs. This melting can release historically deposited BDE-183 into aquatic ecosystems, leading to increased exposure for wildlife and downstream human populations.
Changes in temperature can also directly affect the rates of abiotic and biotic transformation processes. For instance, increased water temperatures may alter the rates of microbial debromination of BDE-183 in sediments. While some studies have investigated the effect of temperature on the anaerobic degradation of decabromodiphenyl ether (BDE-209), more research is needed to understand how temperature shifts will specifically impact the degradation of BDE-183 and other PBDE congeners.
Furthermore, climate change is expected to increase the frequency and intensity of extreme weather events, such as floods and storms. These events can lead to the erosion of contaminated soils and sediments, resuspending BDE-183 and transporting it to new locations. This can result in the contamination of previously pristine areas and alter the exposure patterns for various organisms.
The impact of increased UV radiation, another potential consequence of climate change in some regions, could also enhance the photodegradation of BDE-183. As discussed in a previous section, photolysis is a key transformation pathway for PBDEs, and increased UV exposure could lead to a faster breakdown of BDE-183 into its various photoproducts, including lower-brominated PBDEs and polybrominated dibenzofurans (PBDFs).
The following table summarizes the potential implications of climate change on the environmental dynamics of this compound.
| Climate Change Factor | Potential Impact on this compound Dynamics |
| Rising Global Temperatures | Release from melting glaciers and ice caps; altered rates of microbial degradation. |
| Changes in Precipitation Patterns | Increased runoff and transport from contaminated soils. |
| Increased Frequency of Extreme Weather Events | Resuspension and redistribution of BDE-183 from sediments. |
| Increased UV Radiation | Enhanced rates of photodegradation and formation of transformation products. |
| Ocean Acidification and Warming | Potential impacts on marine biogeochemical cycles and bioaccumulation in marine organisms. |
Refined Predictive Models for Environmental Fate and Bioaccumulation
Predictive modeling is an essential tool for understanding and forecasting the long-term environmental fate and bioaccumulation of this compound (BDE-183). As our understanding of the complex processes governing the behavior of this compound in the environment grows, so does the need for more refined and accurate predictive models.
Current models for the environmental fate of BDE-183 often rely on its physicochemical properties, such as its octanol-water partition coefficient (Kow) and vapor pressure. These properties are used to estimate its partitioning between different environmental compartments, including air, water, soil, and sediment. For instance, a structure estimation method has been used to estimate the rate constant for the vapor-phase reaction of this compound with hydroxyl radicals, which corresponds to an atmospheric half-life of about 53 days. nih.gov
However, to improve the accuracy of these models, it is crucial to incorporate data on the transformation of BDE-183. As we have seen, BDE-183 can be transformed into a variety of metabolites and degradation products through both biotic and abiotic processes. Refined models should account for the rates of these transformations and the formation of these products, as they will have different environmental fates and bioaccumulation potentials than the parent compound. For example, the formation of more mobile or bioavailable transformation products could lead to different exposure scenarios than those predicted based on BDE-183 alone.
Bioaccumulation models for BDE-183 are also being refined to better capture the complexities of its uptake and accumulation in organisms. These models often consider factors such as an organism's diet, trophic level, and metabolic capacity. The inclusion of in vivo metabolism data, such as the formation of hydroxylated metabolites, is crucial for improving the accuracy of these models. The detection of lower brominated PBDEs and hydroxylated and methoxylated-BDEs in rats exposed to decabromodiphenyl ether demonstrates the in vivo reductive debromination and metabolism of PBDEs. researchgate.net
Furthermore, the development of machine learning and in silico tools is providing new opportunities for predicting the properties and behavior of BDE-183 and its transformation products. These tools can be used to estimate various toxicological and environmental fate parameters, which can then be incorporated into larger predictive models. A workflow has been developed to select transformation products with the highest occurrence potential using in silico tools, which can be a valuable approach for prioritizing research and monitoring efforts. researchgate.net
The following table highlights key areas for refinement in predictive models for the environmental fate and bioaccumulation of this compound.
| Model Component | Area for Refinement | Rationale |
| Environmental Fate Models | ||
| Partitioning | Incorporation of more accurate physicochemical property data for BDE-183 and its transformation products. | Improved prediction of distribution in air, water, soil, and sediment. |
| Transformation | Inclusion of rates and pathways for microbial degradation and photodegradation. | More realistic simulation of the persistence and transformation of BDE-183 in the environment. |
| Transport | Enhanced modeling of long-range transport and deposition, considering climate change impacts. | Better understanding of the global distribution of BDE-183. |
| Bioaccumulation Models | ||
| Uptake and Elimination | Incorporation of species-specific data on uptake efficiencies and elimination rates. | More accurate prediction of bioaccumulation in different organisms. |
| Metabolism | Inclusion of metabolic transformation rates and the formation of metabolites (e.g., OH-PBDEs). | Improved assessment of internal exposure and potential for biomagnification. |
| Trophic Transfer | Refined modeling of food web dynamics and trophic magnification. | Better prediction of BDE-183 concentrations at higher trophic levels. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Heptabromodiphenyl ether in environmental samples?
- Methodology : Use gas chromatography coupled with mass spectrometry (GC-MS) with a DB-5HT capillary column (60 m × 0.25 mm × 0.25 μm) for isomer separation. Isotope dilution techniques (e.g., -labeled internal standards) improve accuracy. EPA Method 1614 specifies congener-specific quantification at 200–250 ng/mL detection limits using electron impact ionization in selected ion monitoring (SIM) mode .
Q. How are this compound isomers differentiated in analytical chemistry?
- Methodology : Isomers are distinguished via GC retention times and certified reference standards. For example:
- BDE-181 (CAS 117948-63-7): Elutes earlier on non-polar columns.
- BDE-184 (CAS 35854-94-5): Requires high-resolution MS for separation from co-eluting congeners.
Cross-validation with LC-MS/MS is recommended for hydroxylated metabolites .
Q. What regulatory frameworks govern this compound under international agreements?
- Methodology : The Stockholm Convention (Annex A) restricts its production, with exemptions for laboratory-scale research. Compliance requires documentation of usage intent, waste disposal protocols, and adherence to national inventories (e.g., U.S. EPA Toxic Substances Control Act) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in congener-specific data across studies?
- Methodology : Implement inter-laboratory calibration using NIST-certified standards (e.g., BDE-181S, BDE-184S). Apply quality assurance/quality control (QA/QC) measures, including recovery rates (70–130%) and matrix spike duplicates. Discrepancies in CAS numbering (e.g., BDE-184 mislabeled as 117948-63-7 in some catalogs) necessitate cross-referencing retention indices and mass spectral libraries .
Q. What methodologies assess the transplacental transfer of this compound?
- Methodology : Maternal-fetal biomonitoring involves collecting paired serum and cord blood samples. Lipid-adjusted concentrations are quantified via LC-MS/MS with electrospray ionization (ESI-) to detect hydroxylated metabolites (e.g., 6-OH-BDE-190). Cohort studies should control for confounders like maternal BMI and dietary lipid intake .
Q. How do fugacity models predict the environmental persistence of this compound?
- Methodology : Input soil-water partition coefficients ( = 10–10 L/kg) and degradation half-lives (t > 5 years in anaerobic sediments). Fugacity Level III models simulate long-range transport to polar regions, validated against Arctic ice core data .
Q. What experimental designs evaluate the endocrine-disrupting effects of this compound?
- Methodology : In vitro assays using Ishikawa or MCF-7 cells measure ERα/GPR30 activation via luciferase reporter systems. Dose-response curves (0.1–100 μM) assess transcriptional activity, while RNA-seq identifies downstream pathways (e.g., MAPK/ERK). Confounding effects of serum proteins are minimized using charcoal-stripped media .
Data Contradiction Analysis
Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound?
- Methodology : Variability arises from lipid normalization methods (wet weight vs. lipid weight) and trophic magnification assumptions. Meta-analyses should stratify data by ecosystem type (e.g., marine vs. freshwater) and use random-effects models to account for heterogeneity. BAFs > 5,000 in marine mammals suggest biomagnification, but lab studies underestimate field bioaccessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
